molecular formula C19H19N5 B2820833 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 956624-95-6

7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2820833
CAS No.: 956624-95-6
M. Wt: 317.396
InChI Key: QPVPERYHNHUJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3(5)-aminopyrazole with 1,3-dielectrophilic agents . The reaction conditions often require the use of solvents such as ethanol or water, and the process is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the combination of pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-12-10-13(2)23(22-12)19-14(3)15(4)21-18-17(11-20-24(18)19)16-8-6-5-7-9-16/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVPERYHNHUJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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